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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Ca?*/calmodulin-dependent protein kinase
kinase (CaMKK) inhibitor TIM-063 with the established alternative, STO-609. The inhibitory
constant (Ki) values are presented alongside detailed experimental protocols to facilitate
independent verification and inform inhibitor selection.

At a Glance: TIM-063 vs. Alternatives

The following table summarizes the reported Ki values for TIM-063 and STO-609 against the
two CaMKK isoforms, CaMKKa and CaMKK[. Additionally, data for TIM-098a, a derivative of
TIM-063 with potent activity against the off-target kinase AAK1, is included for a broader
perspective on selectivity.
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Compound Target Ki (nM) Primary Reference
TIM-063 CaMKKa 350 Ohtsuka et al., 2020
CaMKKp 200 Ohtsuka et al., 2020
Tokumitsu et al.,
STO-609 CaMKKa 80 ng/mL (~255 nM)
2002[1]
Tokumitsu et al.,
CaMKKp 15 ng/mL (~48 nM)
2002[1]
TIM-098a AAK1 ICso0 = 240 Magari et al., 2024

Note on STO-609 Ki values: The original publication reported Ki values in ng/mL. The
approximate molar concentrations are provided for easier comparison, assuming a molecular
weight of 313.3 g/mol for STO-609.

Experimental Protocols for Ki Determination

Reproducibility is paramount in research. The following are detailed methodologies for
determining the Ki values of TIM-063 and STO-609, based on the original research
publications.

Determination of TIM-063 Ki Values (Ohtsuka et al.,
Biochemistry, 2020)

1. Reagents:

e Recombinant human CaMKKa and CaMKK[f3

o CaMKI (kinase-dead mutant) as substrate

e Calmodulin

o [y-32P]ATP

e TIM-063 (dissolved in DMSO)

o Assay buffer (e.g., 20 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM DTT, 2 mM CacClz)
e Stopping solution (e.g., phosphoric acid)

o P81 phosphocellulose paper

2. Assay Procedure:
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e Prepare a reaction mixture containing the assay buffer, calmodulin, and the specific CaMKK
isoform.

e Add varying concentrations of TIM-063 or DMSO (vehicle control) to the reaction mixture and
pre-incubate for 10 minutes at 30°C.

« Initiate the kinase reaction by adding the kinase-dead CaMKI substrate and [y-32P]ATP.

 Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is
in the linear range.

o Terminate the reaction by spotting an aliquot of the reaction mixture onto P81
phosphocellulose paper and immersing it in phosphoric acid.

e Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [y-
32P]ATP.

e Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

o Determine the initial velocity of the reaction at each inhibitor concentration.

» Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate
concentration (1/[S]) in a Lineweaver-Burk plot for different fixed concentrations of TIM-063.

e The Ki value is then calculated from the re-plot of the slopes of the Lineweaver-Burk plots
versus the inhibitor concentration.

Determination of STO-609 Ki Values (Tokumitsu et al.,
Journal of Biological Chemistry, 2002)[1]

1. Reagents:

e Recombinant CaMKKa and CaMKK[(3

e Syntide-2 as a peptide substrate

e Calmodulin

o [y-32P]ATP

e STO-609 (dissolved in DMSO)

» Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT, 0.5 mM CacClz)
e Stopping solution (e.g., 3% phosphoric acid)

e P81 phosphocellulose paper

2. Assay Procedure:
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e Set up a reaction mixture containing the kinase buffer, calmodulin, and the respective
CaMKK isoform.

e Add various concentrations of STO-609 or DMSO to the mixture and pre-incubate for 5
minutes at 30°C.

 Start the kinase reaction by adding Syntide-2 and [y-32P]ATP.

» Allow the reaction to proceed for 10 minutes at 30°C.

o Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it
in phosphoric acid.

» Wash the papers extensively with phosphoric acid.

e Measure the incorporated radioactivity by scintillation counting.

3. Data Analysis:

» Calculate the reaction velocities at different STO-609 concentrations.
e The Ki values were determined by Dixon plot analysis, plotting the reciprocal of the reaction
velocity (1/V) against the inhibitor concentration at different fixed substrate concentrations.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological context, the
following diagrams are provided.
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Experimental Workflow for Ki Determination
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Caption: A generalized workflow for the in vitro kinase assay used to determine the Ki values of

CaMKK inhibitors.
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Caption: Logical relationship for comparing the inhibitory potency of TIM-063 and STO-609

against CaMKK isoforms.

CaMKK Signaling Pathway

Understanding the biological context of CaMKK inhibition is crucial for interpreting experimental

results. CaMKKs are key upstream activators in a signaling cascade that responds to changes

in intracellular calcium levels.
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Caption: Overview of the CaMKK signaling pathway and the points of inhibition by TIM-063 and
STO-609.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15616623#independent-verification-of-tim-063-s-ki-
values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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